2-amino-2-(2,4,5-trifluorophenyl)acetic Acid
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Overview
Description
2-amino-2-(2,4,5-trifluorophenyl)acetic acid is a fluorinated amino acid derivative. This compound is characterized by the presence of three fluorine atoms on the benzene ring, which significantly influences its chemical properties and reactivity. It is used in various scientific research fields due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
It is known that the carboxylic acid group within this compound interacts with certain clusters .
Mode of Action
The mode of action of 2-amino-2-(2,4,5-trifluorophenyl)acetic acid involves its interaction with its targets. The carboxylic acid group within this compound interacts with these targets and passivates deep-energy-level defects .
Biochemical Pathways
It is known that the compound’s interaction with its targets can lead to the passivation of deep-energy-level defects .
Pharmacokinetics
It is known that the compound is used for pharmaceutical testing .
Result of Action
The molecular and cellular effects of this compound’s action involve the passivation of deep-energy-level defects . This suggests that the compound may have a stabilizing effect on its targets.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is shipped at room temperature in the continental US, which may vary elsewhere . This suggests that temperature could potentially affect the stability of the compound.
Biochemical Analysis
Biochemical Properties
2-Amino-2-(2,4,5-trifluorophenyl)acetic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound can act as a substrate or inhibitor in enzymatic reactions, depending on the specific enzyme involved. For instance, it has been observed to interact with amino acid oxidases, which catalyze the oxidative deamination of amino acids. The trifluoromethyl groups in this compound can enhance its binding affinity to certain enzymes, thereby influencing the rate and outcome of biochemical reactions .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of key signaling molecules such as kinases and phosphatases, which play crucial roles in cell growth and differentiation. Additionally, this compound can affect the expression of genes involved in metabolic pathways, leading to alterations in cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic functions. For instance, it may inhibit the activity of certain proteases by forming stable complexes with their active sites. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions such as high temperature or extreme pH. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, it can induce toxic or adverse effects, including cellular stress, apoptosis, and organ toxicity. Threshold effects have been observed, where a specific dosage range triggers significant biological responses, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by amino acid oxidases, leading to the production of corresponding keto acids and ammonia. Additionally, the compound can influence metabolic flux by altering the activity of key enzymes in glycolysis, the citric acid cycle, and oxidative phosphorylation. These interactions can result in changes in metabolite levels and overall cellular energy balance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-(2,4,5-trifluorophenyl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with 2,4,5-trifluorobenzene.
Bromination: The benzene ring is brominated to form 2,4,5-tribromobenzene.
Amination: The brominated compound undergoes amination to introduce the amino group.
Carboxylation: Finally, the carboxyl group is introduced to form the desired product.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar steps as described above, but with optimized reaction conditions to maximize yield and purity. Catalysts and specific reaction conditions are employed to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-amino-2-(2,4,5-trifluorophenyl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
2-amino-2-(2,4,5-trifluorophenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Comparison with Similar Compounds
Similar Compounds
- 2,4,5-Trifluorophenylacetic acid
- 2,3,6-Trifluorophenylacetic acid
- 2,3,4-Trifluorophenylacetic acid
Uniqueness
2-amino-2-(2,4,5-trifluorophenyl)acetic acid is unique due to the presence of both an amino group and three fluorine atoms on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
2-amino-2-(2,4,5-trifluorophenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c9-4-2-6(11)5(10)1-3(4)7(12)8(13)14/h1-2,7H,12H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJTOUVYPNIXPGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)C(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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